4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Brand Name: Vulcanchem
CAS No.: 380217-28-7
VCID: VC21418797
InChI: InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl
Molecular Formula: C24H22ClNO3S
Molecular Weight: 440g/mol

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

CAS No.: 380217-28-7

Cat. No.: VC21418797

Molecular Formula: C24H22ClNO3S

Molecular Weight: 440g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine - 380217-28-7

Specification

CAS No. 380217-28-7
Molecular Formula C24H22ClNO3S
Molecular Weight 440g/mol
IUPAC Name 4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Standard InChI InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3
Standard InChI Key ZVCBIQZAKQKLJG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl

Introduction

Structural Features and Chemical Properties

Core Structure

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine belongs to the family of 1,5-benzothiazepines, which are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. The 1,5-benzothiazepines are well-known representatives of benzologs of 1,4-thiazepine and are one of the three possible benzo-condensed derivatives, along with 1,4- and 4,1-benzothiazepines . The compound consists of several key structural elements that define its chemical identity and potential reactivity.

The central 1,5-benzothiazepine scaffold features a seven-membered ring with nitrogen at position 1 and sulfur at position 5, fused to a benzene ring. This creates a bicyclic system that serves as the foundation for the molecule's three-dimensional architecture. The 2,3-dihydro designation indicates partial saturation of the seven-membered ring between positions 2 and 3, which introduces conformational flexibility and creates a stereogenic center at position 2.

Substituent Groups

The compound contains two distinct aromatic substituents that significantly influence its physical, chemical, and potential biological properties:

  • 4-Chlorophenyl group at position 4: This substituent likely contributes to the compound's lipophilicity and electron distribution. The presence of the chlorine atom introduces a moderate electron-withdrawing effect and potentially enhances the compound's ability to interact with biological targets through halogen bonding.

  • 3,4,5-Trimethoxyphenyl group at position 2: This highly substituted aromatic ring features three methoxy groups in a symmetric pattern. The 3,4,5-trimethoxy substitution pattern is found in numerous bioactive natural products and synthetic drugs, particularly those with anticancer, antimitotic, and cardiovascular activities. These methoxy groups can participate in hydrogen bonding interactions with biological targets and significantly influence the electronic properties of the aromatic ring.

Comparison with Related Compounds

Several related benzothiazepine derivatives have been reported in the literature, including:

  • 2,3-Dihydro-2-(4-bromophenyl)-4-(2,4-difluorophenyl)-1,5-benzothiazepine (BP14)

  • 2,3-Dihydro-2-(4-dimethylaminophenyl)-4-(2,4-difluorophenyl)-1,5-benzothiazepine (BP15)

  • 2,3-Dihydro-2-phenyl-4-(5-chloropyrazin-2-yl)-1,5-benzothiazepine (22)

  • 2,3-Dihydro-2-(4-chlorophenyl)-4-(5-chloropyrazin-2-yl)-1,5-benzothiazepine (23)

  • 4-(4-Chlorophenyl)-2-(2,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b] thiazepine

These compounds provide valuable comparative points for understanding the properties of the target compound. The last compound is particularly relevant as it differs from the target compound only in the position of the methoxy groups on the phenyl ring (2,4,5- vs. 3,4,5-) and in being a 1,4-benzothiazepine rather than a 1,5-benzothiazepine.

Synthesis Methods

General Synthetic Approach

Based on synthetic approaches described for related benzothiazepine compounds, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine could potentially be synthesized following a multi-step process that typically involves:

  • Chalcone formation: Preparation of a chalcone intermediate by Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenyl methyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Cyclization reaction: Reaction of the chalcone with 2-aminothiophenol in the presence of catalysts such as piperidine and glacial acetic acid to enable nucleophilic addition followed by cyclization.

  • Purification: Isolation and purification of the final product using recrystallization, column chromatography, or other suitable methods.

This synthesis approach is based on methods described for similar 1,5-benzothiazepine derivatives in the scientific literature . For example, BP14 and BP15 were synthesized by condensation of chalcone derivatives and O-amino thiophenol in the presence of piperidine and glacial acetic acid .

Reaction Mechanism

The reaction mechanism for the formation of 1,5-benzothiazepines typically involves:

  • Michael addition of the thiol group of 2-aminothiophenol to the α,β-unsaturated carbonyl system of the chalcone.

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Intramolecular cyclization with elimination of water to form the seven-membered heterocyclic ring.

The resulting 1,5-benzothiazepine maintains the stereochemistry established during the Michael addition, which typically leads to the thermodynamically favored conformation.

Alternative Synthetic Routes

Alternative synthetic approaches might include:

  • "On water" synthesis using sodium dodecyl sulfate (SDS) as a catalyst, which has been reported for similar 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines .

  • Green chemistry approaches utilizing environmentally friendly catalysts and solvents.

  • Microwave-assisted synthesis for more rapid reaction times and potentially higher yields.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Predicted characteristic IR absorption bands for 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine based on related compounds are shown in Table 1.

Table 1: Comparison of IR Spectral Data for Selected Benzothiazepine Derivatives

CompoundC=N (cm⁻¹)C=C (cm⁻¹)C-N (cm⁻¹)C-S (cm⁻¹)Other Bands (cm⁻¹)
BP14 (1,5-benzothiazepine) 160215051340664933 (C-F), 790 (C-Br)
BP15 (1,5-benzothiazepine) 1608150913906791175 (-N-(CH3)2), 933 (C-F)
Compound 22 (1,5-benzothiazepine) 158415101395663879 (C-Cl), 3032 (Ar C-H)
Compound 23 (1,5-benzothiazepine) 159015051395660841 (C-Cl), 3021 (Ar C-H)
Predicted for Target Compound1584-16081505-15191340-1398660-681800-900 (C-Cl), 1220-1260 (C-O-C)

Based on these data, the target compound would be expected to show characteristic absorption bands for the C=N stretching (1584-1608 cm⁻¹), C=C stretching (1505-1519 cm⁻¹), C-N stretching (1340-1398 cm⁻¹), and C-S stretching (660-681 cm⁻¹), along with bands for the C-Cl bond (800-900 cm⁻¹) and the methoxy groups (1220-1260 cm⁻¹) .

¹H NMR Spectroscopy

Predicted characteristic ¹H NMR signals for 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine based on related compounds are shown in Table 2.

Table 2: Comparison of ¹H NMR Data for Selected Benzothiazepine Derivatives

CompoundC2-H (ppm)C3-Ha (ppm)C3-Hb (ppm)Methoxy Groups (ppm)Aromatic Protons (ppm)
BP14 (1,5-benzothiazepine) 5.074.103.39-6.80-7.30
BP15 (1,5-benzothiazepine) 4.963.833.26-N/A
Compound 22 (1,5-benzothiazepine) 5.113.523.21-7.19-8.22
Compound 30 (1,5-benzothiazepine) 5.103.533.263.886.52-7.83
4-(2-Methoxyphenyl)-2-(2,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b] thiazepine (3f) 4.211.99-2.122.39-2.423.857.24-7.97
Predicted for Target Compound5.0-5.33.5-4.13.2-3.43.7-3.96.5-8.0

The target compound would be expected to show characteristic signals for the proton at position C2 (doublet of doublets around 5.0-5.3 ppm), the two distinct protons at position C3 (C3-Ha and C3-Hb, as doublets of doublets around 3.2-4.1 ppm), the three methoxy groups (singlets around 3.7-3.9 ppm), and the aromatic protons (multiple signals in the range 6.5-8.0 ppm) .

The C2-H signal typically appears as a doublet of doublets due to coupling with the diastereotopic C3-H protons, which themselves appear as distinct signals due to their different chemical environments. The coupling constants (J values) would likely be similar to those observed in related compounds, with J2,3a around 5.1-5.3 Hz and J2,3b around 12 Hz .

¹³C NMR Spectroscopy

Predicted characteristic ¹³C NMR signals for 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine based on related compounds are shown in Table 3.

Table 3: Comparison of ¹³C NMR Data for Selected Benzothiazepine Derivatives

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)Methoxy Carbons (ppm)Key Aromatic Carbons (ppm)
Compound 22 (1,5-benzothiazepine) 50.1540.24164.66-122.54-151.45
4-(4-Chlorophenyl)-2-(2,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b] thiazepine 43.4440.54161.8155.60100.55-155.33
Predicted for Target Compound43-5040-41160-16555-56100-155

The target compound would be expected to show characteristic signals for C-2 (around 43-50 ppm), C-3 (around 40-41 ppm), C-4 (around 160-165 ppm), the methoxy carbons (around 55-56 ppm), and various aromatic carbons (multiple signals in the range 100-155 ppm) .

Mass Spectrometry

The molecular weight of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is approximately 439.94 g/mol (for ³⁵Cl) and 441.94 g/mol (for ³⁷Cl). In mass spectrometry, the compound would likely show characteristic [M]⁺ peaks at m/z 439 and 441 with a relative abundance ratio of approximately 3:1, reflecting the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl). This is consistent with the mass spectral data observed for 4-(4-Chlorophenyl)-2-(2,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b] thiazepine, which showed peaks at m/z 439 (M⁺, ³⁵Cl) and 441 (M⁺, ³⁷Cl) with a relative abundance ratio of 100:34 .

Expected fragmentation patterns would include:

  • Loss of methoxy groups (−31 mass units)

  • Cleavage of the seven-membered ring

  • Loss of the chlorine atom (−35 mass units)

  • Fragmentation of the trimethoxyphenyl moiety

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship studies on related benzothiazepine derivatives suggest several key factors that influence biological activity:

  • The nature and position of substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups like chloro often enhance antimicrobial activity.

  • The 1,5-benzothiazepine scaffold serves as a privileged structure in medicinal chemistry, providing a rigid framework that can present substituents in specific spatial orientations favorable for binding to biological targets .

  • The 3,4,5-trimethoxy substitution pattern on aromatic rings has been associated with enhanced cytotoxic activity in various compound classes, particularly those that interact with tubulin or microtubule dynamics.

  • The stereochemistry at C-2 can significantly impact biological activity, as different stereoisomers may interact differently with biological targets.

Table 4: Potential Structure-Activity Relationships

Structural FeaturePotential Contribution to Biological Activity
1,5-Benzothiazepine coreProvides rigid scaffold for optimal binding
4-Chlorophenyl at position 4Enhances lipophilicity and membrane permeability
3,4,5-Trimethoxyphenyl at position 2May contribute to anticancer activity through tubulin binding
2,3-Dihydro configurationCreates stereogenic center that may influence receptor selectivity
C=N bondPotential hydrogen bond acceptor for target binding

Physical and Chemical Properties

Predicted Physical Properties

Based on its chemical structure, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is expected to exhibit the following physical properties:

  • Appearance: Likely a crystalline solid, possibly white to off-white in color

  • Solubility: Likely soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide; poorly soluble in water

  • Melting point: Expected to be in the range of 120-180°C, based on related compounds

  • Optical activity: Potentially optically active due to the stereogenic center at C-2, unless synthesized as a racemic mixture

Chemical Reactivity

The compound contains several functional groups that could participate in chemical reactions:

  • The C=N bond may undergo hydrolysis under acidic conditions

  • The methoxy groups could be cleaved under strong acidic conditions

  • The sulfur atom might be susceptible to oxidation

  • The aromatic rings could participate in electrophilic aromatic substitution reactions, with reactivity modulated by the existing substituents

The compound's 1,5-benzothiazepine core, combined with the 4-chlorophenyl and 3,4,5-trimethoxyphenyl substituents, creates a unique structural profile that warrants further investigation. The predicted spectroscopic characteristics provided in this article offer a valuable reference for researchers who may synthesize and characterize this compound in the future.

The potential therapeutic applications of this compound are particularly intriguing. The 3,4,5-trimethoxyphenyl moiety, which is present in various anticancer natural products and synthetic drugs, suggests that the compound might exhibit cytotoxic activity. Meanwhile, the 1,5-benzothiazepine scaffold and the 4-chlorophenyl substituent might contribute to other biological activities, including antimicrobial and cardiovascular effects.

Future research directions could include:

  • Synthesis and full characterization of the compound, with determination of its absolute configuration

  • Evaluation of its biological activities through in vitro and potentially in vivo studies

  • Investigation of structure-activity relationships through the synthesis and testing of related analogs

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of potential applications in drug discovery and development

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